molecular formula C10H12N2S B8368584 5-(Pyridin-2-ylthio)valeronitrile

5-(Pyridin-2-ylthio)valeronitrile

Cat. No. B8368584
M. Wt: 192.28 g/mol
InChI Key: UCTRMDIAXYRCPQ-UHFFFAOYSA-N
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Patent
US04876247

Procedure details

10 g of 2-mercaptopyridine and 20 g of 6-bromo-valeronitrile are added successively to a solution of 2.26 g of sodium in 200 ml of methanol. After heating under reflux for 3 hours, the mixture is concentrated in vacuo. The residue is taken up with 200 ml of ether. The solution is washed with water and then dried and concentrated; this gives 15 g of the expected nitrile, which is characterized by an Rf of 0.39 in thin layer chromatography on silica (silica gel 60 F 54: Merck) with isopropyl ether as the eluent.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
6-bromo-valeronitrile
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Na]>CO>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:1][CH2:4][CH2:5][CH2:6][CH2:7][C:2]#[N:3] |^1:7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
6-bromo-valeronitrile
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
2.26 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo
WASH
Type
WASH
Details
The solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)SCCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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